molecular formula C8H4N2O6S3 B14501147 3,3'-Sulfonylbis(2-nitrothiophene) CAS No. 64729-09-5

3,3'-Sulfonylbis(2-nitrothiophene)

Cat. No.: B14501147
CAS No.: 64729-09-5
M. Wt: 320.3 g/mol
InChI Key: LPDAREBJDCWAEV-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(2-nitrothiophene) is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two nitro groups and a sulfonyl group, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(2-nitrothiophene) typically involves the nitration of thiophene derivatives. One common method includes the reaction of thiophene with fuming nitric acid in the presence of acetic anhydride . The reaction is carried out at low temperatures to prevent oxidation and ensure the formation of the desired nitrothiophene product. The product is then purified through crystallization and filtration.

Industrial Production Methods

Industrial production of 3,3’-Sulfonylbis(2-nitrothiophene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(2-nitrothiophene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Sulfonylbis(2-nitrothiophene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(2-nitrothiophene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Sulfonylbis(2-nitrothiophene) is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64729-09-5

Molecular Formula

C8H4N2O6S3

Molecular Weight

320.3 g/mol

IUPAC Name

2-nitro-3-(2-nitrothiophen-3-yl)sulfonylthiophene

InChI

InChI=1S/C8H4N2O6S3/c11-9(12)7-5(1-3-17-7)19(15,16)6-2-4-18-8(6)10(13)14/h1-4H

InChI Key

LPDAREBJDCWAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)(=O)C2=C(SC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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